molecular formula C16H21F6N3S B6295213 (R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea CAS No. 2415751-57-2

(R)-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea

Cat. No.: B6295213
CAS No.: 2415751-57-2
M. Wt: 401.4 g/mol
InChI Key: HWIPDTNXZGWVLK-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea is a complex organic compound characterized by the presence of trifluoromethyl groups and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 3,5-bis(trifluoromethyl)aniline with a suitable isothiocyanate under controlled conditions to form the thiourea derivative. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiourea moiety can form strong interactions with metal ions and other electrophilic centers, making it a versatile ligand in coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)urea: Similar structure but with a urea moiety instead of thiourea.

    ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)guanidine: Contains a guanidine group, offering different reactivity and binding properties.

Uniqueness

The presence of trifluoromethyl groups in ®-1-(3,5-Bis(trifluoromethyl)phenyl)-3-(2-(dimethylamino)-3-methylbutyl)thiourea imparts unique chemical properties, such as increased stability and lipophilicity, which are not as pronounced in similar compounds. This makes it particularly valuable in applications requiring robust and versatile chemical behavior.

Properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2R)-2-(dimethylamino)-3-methylbutyl]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F6N3S/c1-9(2)13(25(3)4)8-23-14(26)24-12-6-10(15(17,18)19)5-11(7-12)16(20,21)22/h5-7,9,13H,8H2,1-4H3,(H2,23,24,26)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWIPDTNXZGWVLK-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=S)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F6N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.